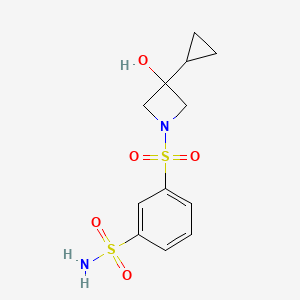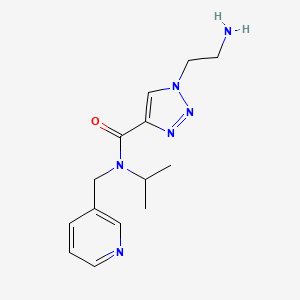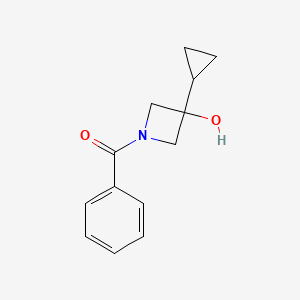
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, also known as CHPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways that are involved in disease progression. For example, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can reduce inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit various biochemical and physiological effects, depending on the target disease and the dose administered. In general, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. These effects are mediated through the inhibition of specific enzymes or signaling pathways, as mentioned above.
实验室实验的优点和局限性
One of the major advantages of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its synthetic accessibility, which allows for the efficient preparation of large quantities of the compound for research purposes. Additionally, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, one of the limitations of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain disease conditions.
未来方向
There are several future directions for research on (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, including the development of more efficient synthesis methods, the identification of new target diseases and pathways, and the optimization of drug delivery systems. Additionally, the use of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone as a building block for the synthesis of functional materials with unique properties is an area of active research. Overall, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone holds great potential for the development of novel drugs and materials with significant scientific and commercial value.
合成方法
The synthesis of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone involves the reaction of phenylmethanone with cyclopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and concentration of reactants.
科学研究应用
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and infectious diseases. In drug discovery, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In materials science, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been utilized as a building block for the synthesis of functional materials with unique properties.
属性
IUPAC Name |
(3-cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(10-4-2-1-3-5-10)14-8-13(16,9-14)11-6-7-11/h1-5,11,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYXUBNIZDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)


![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
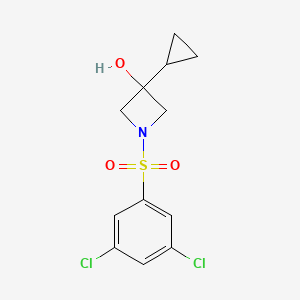
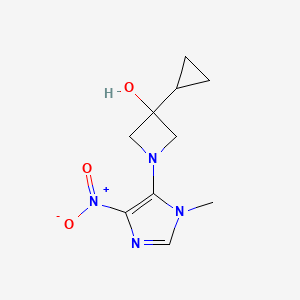
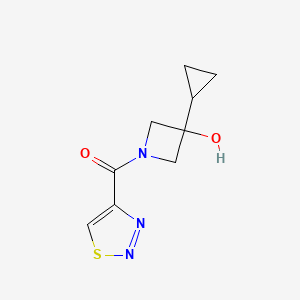
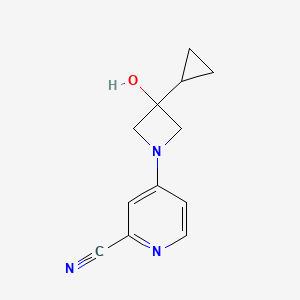
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
